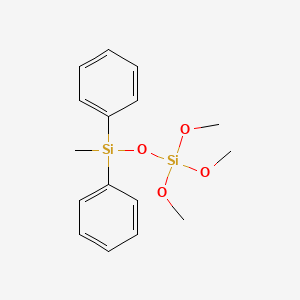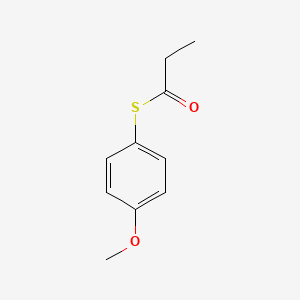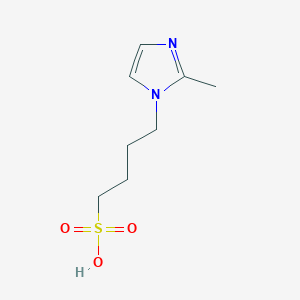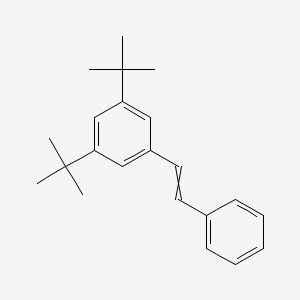
1,3-Di-tert-butyl-5-(2-phenylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- is an organic compound known for its unique structure and properties It is a derivative of benzene, featuring two tert-butyl groups and a styrene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The styrene moiety can be introduced through a subsequent reaction involving the coupling of a suitable styrene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated benzene derivatives.
Scientific Research Applications
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- involves its interaction with molecular targets through various pathways. The aromatic nature of the compound allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects in different environments.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-bis(1,1-dimethylethyl)-: Lacks the styrene moiety, leading to different reactivity and applications.
Styrene: Contains the phenylethenyl group but lacks the tert-butyl groups, affecting its stability and reactivity.
Tert-butylbenzene: Contains tert-butyl groups but lacks the phenylethenyl group, leading to different chemical behavior.
Uniqueness
Benzene, 1,3-bis(1,1-dimethylethyl)-5-(2-phenylethenyl)- is unique due to the combination of tert-butyl and styrene moieties. This combination imparts specific properties, such as increased stability and unique reactivity, making it valuable in various applications.
Properties
CAS No. |
140431-85-2 |
|---|---|
Molecular Formula |
C22H28 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1,3-ditert-butyl-5-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C22H28/c1-21(2,3)19-14-18(15-20(16-19)22(4,5)6)13-12-17-10-8-7-9-11-17/h7-16H,1-6H3 |
InChI Key |
KBPYCTDLVLWVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=CC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


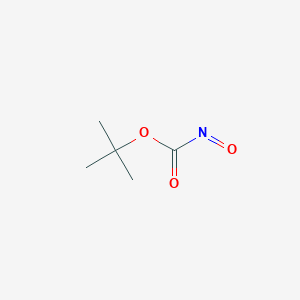
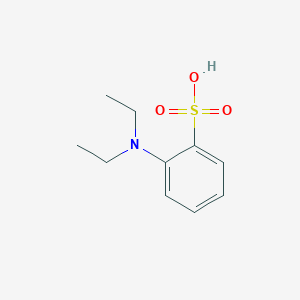

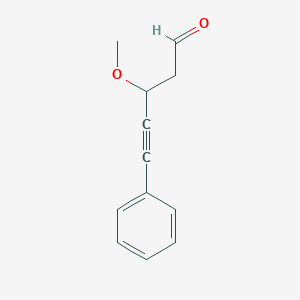

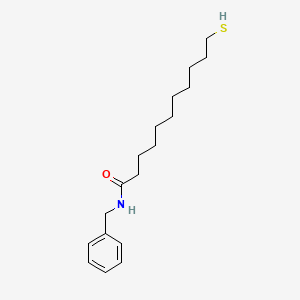
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
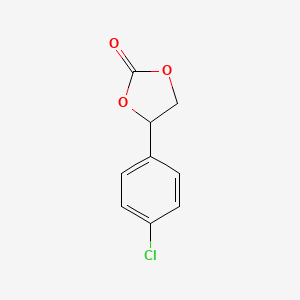
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
